Eprosartan Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSLTDBPKHORNY-XMMWENQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044217 | |
| Record name | Eprosartan mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144143-96-4 | |
| Record name | 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144143-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprosartan mesylate [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprosartan mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROSARTAN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eprosartan Mesylate: An In-depth Technical Guide to its Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of eprosartan mesylate, a potent angiotensin II receptor antagonist. Understanding the stability of this compound under various stress conditions is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the known degradation byproducts, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for key analytical methods.
Core Degradation Pathways of this compound
This compound is susceptible to degradation under specific stress conditions, with photodegradation being the most clearly elucidated pathway. While some studies report degradation under hydrolytic and oxidative stress, the extent of this degradation appears to be a subject of conflicting reports in the scientific literature.
Photodegradation: Isomerization to the Z-Isomer
The primary and most consistently reported degradation pathway for this compound is photo-isomerization. Under the influence of light, particularly in an alkaline environment, the E-isomer of eprosartan undergoes a conformational change to its geometric isomer, the Z-isomer.[1]
Byproduct:
-
(Z)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid: This is the geometric isomer of the active E-isomer of eprosartan. Studies have shown that this Z-isomer is the sole product of photodegradation under photo-alkali conditions.[1]
References
The Genesis of a Dual-Action Antihypertensive: A Technical History of Eprosartan Mesylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and development of Eprosartan Mesylate, a significant molecule in the therapeutic class of angiotensin II receptor blockers (ARBs). Eprosartan distinguishes itself through a unique chemical structure and a dual mechanism of action, which have been the subject of extensive preclinical and clinical investigation. This document provides a comprehensive overview of its journey from a chemical lead to a marketed antihypertensive agent, with a focus on the scientific data and experimental methodologies that underpinned its development.
Discovery and Rationale: A Novel Approach to Angiotensin II Blockade
Eprosartan was developed by SmithKline Beecham in the early 1990s, emerging from a rational drug design program aimed at creating a potent and selective antagonist for the angiotensin II type 1 (AT₁) receptor.[1] Unlike the first-generation ARBs, such as losartan, which are biphenyl-tetrazole derivatives, eprosartan was designed as a non-biphenyl, non-tetrazole compound.[2][3] This structural distinction was a deliberate effort to optimize receptor binding and potentially improve the pharmacological profile. The core innovation in eprosartan's structure is the replacement of the biphenyl-methyl group with an α-thienylacrylic acid and a 4-carboxy-moiety to mimic the C-terminal end of angiotensin II.[1]
The primary therapeutic target of eprosartan is the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[4] Angiotensin II, the principal effector of this system, mediates its hypertensive effects primarily through the AT₁ receptor, causing vasoconstriction, aldosterone secretion, and sympathetic nervous system activation. By selectively blocking the AT₁ receptor, eprosartan effectively inhibits these actions, leading to vasodilation and a reduction in blood pressure.
Mechanism of Action: Dual Blockade of the Renin-Angiotensin and Sympathetic Nervous Systems
Eprosartan's primary mechanism of action is the competitive and selective blockade of the angiotensin II AT₁ receptor. Its affinity for the AT₁ receptor is approximately 1,000 times greater than for the AT₂ receptor. This selective inhibition prevents angiotensin II from binding to its receptor in various tissues, including vascular smooth muscle and the adrenal gland, thereby blocking its vasoconstrictor and aldosterone-secreting effects.
A distinguishing feature of eprosartan is its purported dual mechanism of action, which involves not only postsynaptic AT₁ receptor blockade but also inhibition of the sympathetic nervous system. Preclinical studies suggested that eprosartan can block presynaptic AT₁ receptors on sympathetic nerve terminals, which are involved in facilitating norepinephrine release. This sympatholytic activity was proposed to contribute to its blood pressure-lowering effects.
Signaling Pathway of Eprosartan's Action
References
- 1. Pharmacokinetics and protein binding of eprosartan in hemodialysis-dependent patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eprosartan: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
Eprosartan Mesylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eprosartan Mesylate is a potent, selective angiotensin II receptor antagonist prescribed for the treatment of hypertension. This document provides an in-depth technical overview of its core chemical and pharmacological properties, mechanism of action, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Physicochemical Properties
This compound is the methanesulfonate salt of eprosartan. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C24H28N2O7S2 |
| Molecular Weight | 520.62 g/mol |
| CAS Number | 144143-96-4 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>10 mg/mL) and ethanol |
Pharmacology and Mechanism of Action
Eprosartan is a non-biphenyl, non-tetrazole, non-peptide angiotensin II receptor blocker (ARB). Its primary mechanism of action is the selective and competitive antagonism of the angiotensin II receptor type 1 (AT1).
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to AT1 receptors on various tissues, including vascular smooth muscle and the adrenal gland. This binding elicits several physiological responses:
-
Vasoconstriction: The direct contraction of blood vessels, leading to an increase in blood pressure.
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release, further contributing to vasoconstriction and increased heart rate.
Eprosartan's Role in RAAS Inhibition
Eprosartan selectively blocks the binding of angiotensin II to the AT1 receptor. This antagonism effectively inhibits the downstream effects of angiotensin II, resulting in:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a reduction in blood pressure.
-
Reduced Aldosterone Secretion: Decreased sodium and water retention, contributing to a lowering of blood volume and pressure.
-
Inhibition of Sympathetic Outflow: Eprosartan has been shown to inhibit norepinephrine production, which further aids in blood pressure reduction.
Eprosartan exhibits high affinity for the AT1 receptor, with a dissociation constant (Kd) of 0.83 nM in rat vascular smooth muscle cells. It is over 1,000-fold more selective for the AT1 receptor than the AT2 receptor.
An In-depth Technical Guide to the Physicochemical Profiling of Eprosartan Mesylate: pKa and Lipophilicity Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of two critical physicochemical properties of Eprosartan Mesylate: the acid dissociation constant (pKa) and lipophilicity (logP/logD). Understanding these parameters is fundamental in drug development, influencing formulation design, pharmacokinetic properties, and ultimately, therapeutic efficacy. This document outlines theoretical underpinnings, detailed experimental protocols, and data interpretation, presented in a clear and structured format for practical application in a research and development setting.
Physicochemical Properties of this compound
Eprosartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] Its chemical structure, containing two carboxylic acid groups and an imidazole ring, dictates its ionization behavior and lipophilicity. The mesylate salt form is commonly used in pharmaceutical formulations.
Table 1: Summary of Quantitative Data for Eprosartan and this compound
| Parameter | Value | Type | Source |
| pKa (Eprosartan) | |||
| Strongest Acidic | 3.47 | Predicted | DrugBank Online[4] |
| Strongest Basic | 6.67 | Predicted | DrugBank Online[4] |
| pKa (this compound) | |||
| Strongest Acidic | 3.63 | Predicted | DrugBank Online |
| Strongest Basic | 6.93 | Predicted | DrugBank Online |
| Lipophilicity (Eprosartan) | |||
| XLogP3 | 4.5 | Predicted | PubChem |
| Lipophilicity (this compound) | |||
| logP | 3.57 | Predicted (ALOGPS) | DrugBank Online |
| logP | 3.8 | Predicted (ChemAxon) | DrugBank Online |
Note: The provided values are computationally predicted and experimental determination is recommended for precise characterization.
Experimental Protocols
Detailed methodologies for the experimental determination of pKa and lipophilicity are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for these key experiments.
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Materials and Reagents:
-
This compound reference standard
-
Potentiometer with a calibrated pH electrode
-
Automated titrator or a calibrated burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (Milli-Q or equivalent)
-
Methanol or another suitable co-solvent (if required for solubility)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of this compound Solution: Accurately weigh a sufficient amount of this compound to prepare a 1-5 mM solution in deionized water. If solubility is limited, a co-solvent such as methanol may be used, and the pKa in the aqueous environment can be determined by extrapolation from measurements at different co-solvent concentrations.
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement of acidic pKa values.
-
Titration Setup: Place the beaker containing the this compound solution on a magnetic stirrer, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Acidic Titration: For the determination of the basic pKa of the imidazole nitrogen, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.
-
Basic Titration: For the determination of the acidic pKa values of the carboxylic acid groups, titrate a fresh solution of this compound with standardized 0.1 M NaOH. Again, add the titrant in small increments and record the pH and volume.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate the titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant, where the peaks correspond to the equivalence points. The pKa is the pH at half the volume of the equivalence point.
-
Replicates: Perform the titration in triplicate to ensure the reproducibility of the results.
The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient (logP) or distribution coefficient (logD). It involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer, and then measuring the concentration of the compound in each phase.
Materials and Reagents:
-
This compound reference standard
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or a validated HPLC method for concentration analysis
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: In a centrifuge tube, add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing this compound (e.g., a 1:1 volume ratio).
-
Equilibration: Cap the tube and shake it gently for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the drug between the two phases. Avoid vigorous shaking that can lead to the formation of emulsions.
-
Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of this compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation of logD: The distribution coefficient (D) is calculated as the ratio of the concentration of the drug in the n-octanol phase ([Drug]octanol) to its concentration in the aqueous phase ([Drug]aqueous). The logD is the base-10 logarithm of this ratio:
-
D = [Drug]octanol / [Drug]aqueous
-
logD = log10(D)
-
-
Replicates: Perform the experiment in triplicate to obtain a reliable average logD value.
Visualizations
The following diagrams illustrate the key experimental workflows and the signaling pathway relevant to this compound's mechanism of action.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for logD determination by the shake-flask method.
Caption: Eprosartan's mechanism of action within the RAAS pathway.
Conclusion
The determination of pKa and lipophilicity is an indispensable component of the preclinical characterization of any drug candidate. For this compound, these properties govern its absorption, distribution, and formulation characteristics. The protocols detailed in this guide provide a robust framework for the experimental determination of these parameters. By integrating these experimental data with an understanding of the drug's mechanism of action, researchers can better predict its in vivo behavior and optimize its development into a safe and effective therapeutic agent. It is recommended that the computationally predicted values presented herein are confirmed through rigorous experimental investigation as outlined.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Eprosartan Mesylate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Eprosartan Mesylate in bulk drug and pharmaceutical dosage forms.
Introduction
This compound is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] A robust and reliable analytical method is crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. This application note describes a simple, precise, accurate, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (99.55% purity)[2]
-
HPLC grade Acetonitrile[3]
-
HPLC grade Methanol
-
Orthophosphoric acid
-
Potassium dihydrogen orthophosphate
-
Sodium acetate
-
Triethylamine
-
Milli-Q water or equivalent
-
0.45 µm membrane filters
-
This compound tablets (for formulation analysis)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The following table summarizes a selection of reported chromatographic conditions for this compound analysis. Method 1 is presented as the primary protocol in this application note due to its demonstrated stability-indicating properties.
Table 1: Summary of Reported HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (150mm x 4.6mm, 5µm) | C18 (250cm, 5µm, 4.6mm ID) | Chromatopak Pearless Basic C18 (250mm x 4.6 mm, 5µm ID) | Phenomenex C18 (250 x 4.6 mm id, 5 µm particle size) |
| Mobile Phase | Methanol: Acetonitrile: 0.02 M KH2PO4 Buffer (pH 6.85) (45:45:10 v/v/v) | Sodium acetate buffer (pH 3.0): Acetonitrile (70:30 v/v) | Methanol: Acetonitrile: Orthophosphoric Acid Buffer (pH 2.1) (21:33:46 v/v/v) | 0.5% Formic acid: Methanol: Acetonitrile (80:25:20 v/v/v, pH 2.80) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 232 nm | 235 nm | 235 nm | 232 nm |
| Injection Volume | 20 µL | Not Specified | Not Specified | Not Specified |
| Column Temperature | Ambient | Ambient | Room temperature | Not Specified |
| Retention Time | ~7.1 min | ~10.92 min | ~4.07 min | ~7.64 min |
Preparation of Solutions
2.3.1. Mobile Phase Preparation (Method 1) Prepare a 0.02 M potassium di-hydrogen orthophosphate buffer by dissolving the appropriate amount of KH2PO4 in water and adjusting the pH to 6.85 with orthophosphoric acid. The mobile phase is then prepared by mixing methanol, acetonitrile, and the buffer in the ratio of 45:45:10 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
2.3.2. Standard Stock Solution Preparation Accurately weigh and transfer 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
2.3.3. Working Standard Solution Preparation From the standard stock solution, prepare a series of dilutions ranging from 2-12 µg/mL with the mobile phase for linearity studies. For routine analysis, a concentration of 10 µg/mL is typically used.
2.3.4. Sample Preparation (from Tablets) Weigh and finely powder 20 this compound tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 60 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume with the mobile phase, mix well, and centrifuge the solution at 2500 RPM for 10 minutes. Dilute the supernatant to the desired concentration (e.g., 10 µg/mL) with the mobile phase before injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on this compound. The drug was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results showed that the degradation product peaks were well-resolved from the main Eprosartan peak, indicating the method's specificity.
Table 2: Forced Degradation Conditions and Results
| Stress Condition | Procedure | Observation |
| Acid Hydrolysis | Eprosartan solution treated with HCl at ambient temperature for one hour. | Degradation observed, with degradation product peaks well-resolved from the parent drug peak. |
| Base Hydrolysis | Eprosartan solution treated with NaOH at ambient temperature for one hour. | Degradation observed, with degradation product peaks well-resolved from the parent drug peak. |
| Oxidative Degradation | Eprosartan solution treated with Hydrogen Peroxide at ambient temperature for one hour. | Degradation observed, with degradation product peaks well-resolved from the parent drug peak. |
| Thermal Degradation | Eprosartan solution subjected to heat. | Degradation observed under thermal stress. |
| Photolytic Degradation | Eprosartan solution exposed to light. | Degradation observed under photolytic stress. |
Quantitative Validation Data
The following tables summarize the quantitative data obtained from the method validation studies.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | 1.21 ± 0.008 |
| Theoretical Plates (NTP) | > 2000 | 6868.5 ± 27.79 |
| % RSD of Peak Areas | ≤ 2.0% | < 2.0% |
Table 4: Linearity and Range
| Method Reference | Linearity Range | Correlation Coefficient (r²) | Regression Equation |
| 2-12 µg/mL | 0.9998 | y = 1661.8x + 114.82 | |
| 5-25 µg/mL | 0.9951 | y = 24742x + 14454 | |
| 10-400 µg/mL | 0.9999 | Not Specified | |
| Not Specified | 0.9999 | Not Specified |
Table 5: Accuracy (% Recovery)
| Method Reference | Spiked Levels | % Recovery |
| 80%, 100%, 120% | 98.17%, 100.53%, 101.24% | |
| Not Specified | 99.86 - 100.92% | |
| Not Specified | 100.41 - 101.54% |
Table 6: Precision (% RSD)
| Method Reference | Precision Type | % RSD |
| Repeatability | 0.253% | |
| Intraday Precision | 0.21 - 0.57% | |
| Interday Precision | 0.33 - 0.71% | |
| Solution Stability | < 2.0% |
Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Method Reference | LOD | LOQ |
| 0.3 µg/mL | 0.9 µg/mL |
3.3. Robustness
The robustness of the analytical method was evaluated by introducing small, deliberate variations in method parameters such as the mobile phase composition, flow rate, and pH. The results indicated that these changes did not adversely affect the analytical results, demonstrating the method's robustness.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC analysis.
Method Validation Process
The logical relationship between the different stages of HPLC method validation is depicted below.
Caption: Logical flow of HPLC method validation.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, precise, and stability-indicating for the determination of this compound in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis. The forced degradation studies confirmed the specificity of the method, as the degradation products did not interfere with the quantification of Eprosartan.
References
Application Note: High-Throughput Quantification of Eprosartan Mesylate in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprosartan Mesylate is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Eprosartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, ensuring efficiency and high recovery.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A suitable stable-isotope labeled Eprosartan or a structurally similar compound (e.g., another sartan such as Olmesartan or Telmisartan, subject to validation).
-
HPLC-grade acetonitrile and methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of Eprosartan from human plasma.[3][4]
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray mode, with multiple reaction monitoring (MRM).
Table 3: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 400°C |
| Nebulizer Gas | 50 psi |
| Curtain Gas | 25 psi |
| Collision Gas | Medium |
Table 4: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Eprosartan | 425.1 | 207.1 | 60 | 35 |
| Internal Standard | - | - | - | - |
Note: The Internal Standard parameters should be optimized based on the selected compound. The values provided for Eprosartan are a starting point and may require optimization on the specific instrument used.
Data Presentation
The method was validated for linearity, accuracy, precision, and limit of quantification.
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationships of the key method parameters.
Caption: Experimental workflow for Eprosartan quantification.
Caption: Key method parameters for Eprosartan analysis.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the sensitive and selective nature of the LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and research settings. The provided protocols and parameters serve as a strong foundation for laboratories to implement and validate the analysis of Eprosartan.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 3. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for Testing Eprosartan Mesylate Efficacy in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing three common animal models of hypertension to assess the efficacy of Eprosartan Mesylate, an angiotensin II receptor blocker (ARB). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antihypertensive and end-organ protective effects of this compound.
Introduction to this compound
This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] By blocking the binding of angiotensin II to the AT1 receptor, Eprosartan inhibits vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure.[1] It also possesses sympathoinhibitory activity, further contributing to its antihypertensive effect.[1] Preclinical evaluation of this compound in relevant animal models is a critical step in understanding its therapeutic potential.
Animal Models of Hypertension
This document details the use of three widely accepted rat models of hypertension:
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[2][3]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced, low-renin hypertension.
-
Renal Artery Stenosis (Two-Kidney, One-Clip; 2K1C) Hypertensive Rat: A model of renovascular hypertension.
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is the most widely used genetic model of essential hypertension, developing hypertension spontaneously between 5-6 weeks of age.
Experimental Protocol
3.1.1. Animal Husbandry
-
Species: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: Commence studies in young SHR (e.g., 7 weeks of age) to evaluate the prevention of hypertension development or in adult SHR (e.g., 12-16 weeks of age) to assess the treatment of established hypertension.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
3.1.2. This compound Administration
-
Dosing: Based on preclinical studies, effective oral doses of Eprosartan in SHR models range from 30 mg/kg/day to 60 mg/kg/day.
-
Route of Administration: Oral gavage is a common and effective route for daily administration.
-
Duration: Treatment duration typically ranges from 3 to 18 weeks, depending on the study's objectives.
3.1.3. Blood Pressure Measurement
-
Method: The tail-cuff method is a widely used non-invasive technique for repeated blood pressure measurements in conscious rats. To ensure accuracy, acclimate the rats to the restraining device and procedure for several days before recording measurements.
-
Frequency: Measure blood pressure at baseline before initiating treatment and at regular intervals (e.g., weekly) throughout the study.
3.1.4. Assessment of Cardiac Hypertrophy
-
Method: At the end of the study, euthanize the animals and excise the hearts. Dissect the left ventricle (LV) and weigh it. Calculate the LV weight to body weight ratio (LVW/BW) as an index of cardiac hypertrophy.
Expected Outcomes and Data Presentation
Treatment with this compound is expected to significantly reduce systolic and diastolic blood pressure and attenuate the development of cardiac hypertrophy in SHRs.
Table 1: Efficacy of this compound in the Spontaneously Hypertensive Rat (SHR) Model
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Left Ventricular Weight / Body Weight (mg/g) | Reference |
| SHR Control (Vehicle) | - | 18 weeks | Baseline: ~180-200 | Baseline: ~120-140 | Increased | |
| Eprosartan | 30 | 28 weeks | Moderate decrease (16%) | Not Reported | Reduced | |
| Eprosartan | 60 | 18 weeks | Significant Reduction | Significant Reduction | Reduced |
Note: Specific numerical changes in blood pressure can vary between studies. The table provides a qualitative summary based on available data.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
The DOCA-salt model is characterized by low-renin, volume-dependent hypertension, induced by mineralocorticoid excess and high salt intake.
Experimental Protocol
4.1.1. Induction of Hypertension
-
Uninephrectomy: Anesthetize the rats (e.g., with ketamine/xylazine) and surgically remove the left kidney. This enhances the hypertensive response.
-
DOCA Administration: Administer Deoxycorticosterone Acetate (DOCA) via subcutaneous injection (e.g., 20 mg/kg twice weekly) or implantation of a slow-release pellet.
-
High-Salt Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Duration: Hypertension typically develops over a period of 4 weeks.
4.1.2. This compound Administration
-
Dosing: Administer this compound orally at doses ranging from 10 to 30 mg/kg/day.
-
Timing: Treatment can be initiated either concurrently with the induction of hypertension (prevention) or after hypertension is established (treatment).
4.1.3. Monitoring and Endpoints
-
Blood Pressure: Monitor blood pressure weekly using the tail-cuff method.
-
Cardiac and Renal Hypertrophy: At the end of the study, measure heart and kidney weights to assess organ hypertrophy.
Expected Outcomes and Data Presentation
This compound is anticipated to attenuate the rise in blood pressure and reduce end-organ damage in the DOCA-salt model.
Table 2: Efficacy of this compound in the DOCA-Salt Hypertensive Rat Model
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Change in Systolic Blood Pressure (mmHg) | Cardiac Hypertrophy | Renal Damage | Reference |
| DOCA-Salt Control (Vehicle) | - | 4 weeks | Increase to ~160-180 | Increased | Present | |
| Eprosartan | 10-30 | 4 weeks | Attenuated Increase | Reduced | Reduced |
Note: This table represents expected outcomes based on the mechanism of action of ARBs in this model. Specific data for Eprosartan in the DOCA-salt model requires further dedicated studies.
Renal Artery Stenosis (2K1C) Hypertensive Rat Model
The 2K1C model mimics human renovascular hypertension, which is driven by the activation of the renin-angiotensin system.
Experimental Protocol
5.1.1. Induction of Hypertension
-
Anesthesia: Anesthetize the rat.
-
Renal Artery Clipping: Expose the left renal artery and place a silver clip with a specific internal diameter (e.g., 0.2 mm) around it to induce stenosis. The right kidney remains untouched.
-
Recovery: Allow the animal to recover from surgery. Hypertension will develop over several weeks.
5.1.2. This compound Administration
-
Dosing and Administration: Administer this compound orally at appropriate doses (e.g., 10-30 mg/kg/day) starting after the establishment of hypertension.
5.1.3. Monitoring and Endpoints
-
Blood Pressure: Regularly monitor blood pressure.
-
Renal Function: Assess renal function by measuring parameters such as blood urea nitrogen (BUN) and creatinine levels.
-
Cardiac Hypertrophy: Evaluate cardiac hypertrophy as described for the SHR model.
Expected Outcomes and Data Presentation
Given the renin-dependent nature of this model, this compound is expected to be highly effective in lowering blood pressure and mitigating associated organ damage.
Table 3: Efficacy of this compound in the Renal Artery Stenosis (2K1C) Hypertensive Rat Model
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Change in Systolic Blood Pressure (mmHg) | Cardiac Hypertrophy | Renal Function | Reference |
| 2K1C Control (Vehicle) | - | 4-6 weeks | Increase to >180 | Increased | Impaired | |
| Eprosartan | 10-30 | 4-6 weeks | Significant Reduction | Reduced | Improved |
Note: This table represents expected outcomes based on the known efficacy of ARBs in the 2K1C model. Specific quantitative data for Eprosartan in this model would need to be generated through targeted studies.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
References
- 1. Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of spontaneously hypertensive rats for the study of anti-hypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eprosartan Mesylate in Rodent Models of Renal Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Eprosartan Mesylate, an angiotensin II receptor blocker (ARB), in various rodent models of renal disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Eprosartan in mitigating kidney damage.
Overview of this compound
Eprosartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking the action of angiotensin II, a potent vasoconstrictor and key mediator in the pathophysiology of renal disease, Eprosartan helps to lower blood pressure, reduce proteinuria, and limit glomerulosclerosis.[1][2] Its efficacy in providing end-organ protection, particularly in the kidneys, has been demonstrated in several preclinical models of hypertension and renal failure.[3][4]
Rodent Models of Renal Disease
The following sections detail the application of this compound in established rodent models of renal disease.
Remnant Kidney Model (5/6 Nephrectomy)
This model induces hypertension, proteinuria, and glomerulosclerosis, mimicking features of chronic kidney disease (CKD).[1]
Experimental Protocol:
-
Animal Model: Male Munich-Wistar rats or CD-1 mice are commonly used.
-
Surgical Procedure (5/6 Nephrectomy):
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Perform a right nephrectomy.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the left kidney.
-
-
Eprosartan Administration:
-
Route: Intraperitoneal (i.p.) injection or via osmotic minipumps.
-
Dosage: A common dose is 60 mg/kg/day.
-
Duration: Treatment typically lasts for 4 to 12 weeks.
-
-
Outcome Measures:
-
Blood pressure monitoring.
-
24-hour urinary protein excretion.
-
Histological analysis of the remnant kidney for glomerulosclerosis and interstitial fibrosis.
-
Measurement of molecular markers such as transforming growth factor-beta1 (TGF-β1).
-
Quantitative Data Summary:
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Male Munich-Wistar Rats | Not specified | Not specified | 4 weeks | Normalized blood pressure, reduced proteinuria, limited glomerulosclerosis. | |
| Male Spontaneously Hypertensive Stroke-Prone Rats | 60 mg/kg/day | i.p. minipumps | 12 weeks | Lowered blood pressure, decreased proteinuria, reduced renal damage and fibrosis. |
Spontaneously Hypertensive Stroke-Prone (SHR-SP) Rats
This genetic model of severe, chronic hypertension is used to study hypertensive nephropathy.
Experimental Protocol:
-
Animal Model: Male SHR-SP rats.
-
Diet: High-fat, high-salt diet to accelerate hypertension and renal damage.
-
Eprosartan Administration:
-
Route: Intraperitoneal (i.p.) administration via osmotic minipumps.
-
Dosage: 60 mg/kg/day.
-
Duration: 12 weeks.
-
-
Outcome Measures:
-
Systolic blood pressure.
-
Urinary protein excretion.
-
Renal histology for active damage and fibrosis.
-
Quantitative Data Summary:
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Male SHR-SP Rats | 60 mg/kg/day | i.p. minipumps | 12 weeks | Blood pressure (250 vs 284 mmHg), Proteinuria (22 vs 127 mg/day), Reduced renal expression of TGF-β1, PAI-1, fibronectin, and collagens. |
Diabetic Nephropathy Model (High-Fat Diet/Streptozotocin)
This model mimics type 2 diabetic nephropathy.
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes:
-
Feed a high-fat diet for a specified period.
-
Administer a low dose of streptozotocin (STZ) to induce hyperglycemia.
-
-
Eprosartan Administration:
-
Route: Oral gavage.
-
Dosage: 30 and 60 mg/kg daily.
-
Duration: 5 weeks.
-
-
Outcome Measures:
-
Serum creatinine, urea, total cholesterol, and triglycerides.
-
Urinary albumin excretion.
-
Renal levels of oxidative stress markers (malondialdehyde, nitric oxide products, reduced glutathione, catalase activity).
-
Renal expression of angiotensin II, inducible nitric oxide synthase (iNOS), TGF-β1, and collagen IV.
-
Histopathological examination of the kidneys.
-
Quantitative Data Summary:
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Male Wistar Rats | 30 and 60 mg/kg/day | Oral | 5 weeks | Decreased serum creatinine, urea, cholesterol, triglycerides, and glucose. Reduced urinary albumin excretion and kidney index. Decreased renal malondialdehyde and nitric oxide. Increased renal reduced glutathione and catalase activity. |
Renal Ischemia/Reperfusion (I/R) Injury Model
This model is used to study acute kidney injury (AKI).
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Surgical Procedure (I/R):
-
Anesthetize the animal.
-
Induce ischemia by clamping the renal pedicles for a defined period (e.g., 30 minutes).
-
Remove the clamps to allow reperfusion (e.g., 2 hours).
-
-
Eprosartan Administration:
-
Route: Single intraperitoneal (i.p.) injection.
-
Dosage: 30 or 60 mg/kg.
-
Timing: Administered 1 hour before inducing ischemia.
-
-
Outcome Measures:
-
Serum blood urea nitrogen (BUN) and creatinine.
-
Renal markers of oxidative stress.
-
Inflammatory markers (NF-κB p65, COX-2, IL-6, TNF-α).
-
Apoptotic markers (caspase-3, Bax, Bcl2).
-
Sirtuin 1 levels.
-
Histopathological examination.
-
Quantitative Data Summary:
| Animal Model | Dosage | Administration Route | Treatment Timing | Key Findings | Reference |
| Male Wistar Rats | 60 mg/kg | i.p. | 1 hour before I/R | Significant recovery of kidney function, increased antioxidant markers, downregulation of NF-κB and pro-inflammatory factors, abolished I/R-induced apoptosis, increased Sirtuin 1 levels. | |
| Sprague-Dawley Rats | 30 mg/kg | i.p. | 30 minutes before I/R | Significant reduction in serum BUN and creatinine, and renal tissue levels of TNF-α, IL-1β, IL-6, F2-isoprostane, and Caspase-3. |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System (RAS) and Eprosartan's Mechanism of Action
Eprosartan acts by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream effects of angiotensin II that contribute to renal pathology.
Caption: Eprosartan blocks the AT1 receptor, preventing Angiotensin II-mediated renal damage.
Experimental Workflow for a Typical Eprosartan Study
The following diagram illustrates a general workflow for investigating the effects of Eprosartan in a rodent model of renal disease.
Caption: General experimental workflow for evaluating Eprosartan in rodent renal disease models.
Downstream Signaling Pathways Modulated by Eprosartan
Eprosartan has been shown to modulate several downstream signaling pathways involved in inflammation and fibrosis.
Caption: Eprosartan inhibits pro-inflammatory, pro-fibrotic, and apoptotic pathways.
References
- 1. Effects of eprosartan on glomerular injury in rats with reduced renal mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II Blockade and Renal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The angiotensin type 1 receptor antagonist, eprosartan, attenuates the progression of renal disease in spontaneously hypertensive stroke-prone rats with accelerated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Situ Hybridization for AT1 Receptor mRNA after Eprosartan Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Eprosartan, an angiotensin II type 1 (AT1) receptor antagonist, on the expression of AT1 receptor messenger RNA (mRNA) using in situ hybridization. This document outlines the underlying principles, detailed experimental protocols, expected quantitative data, and visual representations of the key pathways and workflows.
Introduction
Eprosartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[1][2][3] By blocking the binding of angiotensin II to the AT1 receptor, Eprosartan effectively inhibits vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure.[1][4] The study of AT1 receptor mRNA expression provides valuable insights into the regulatory mechanisms of the renin-angiotensin system (RAS) and the cellular response to AT1 receptor blockade. In situ hybridization is a powerful technique that allows for the localization and quantification of specific mRNA transcripts within the morphological context of tissues. This protocol details the use of in situ hybridization to assess changes in AT1 receptor mRNA levels in response to Eprosartan treatment.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an in situ hybridization experiment designed to assess the effect of Eprosartan treatment on AT1 receptor mRNA expression in target tissues such as the kidney, adrenal gland, and vascular smooth muscle. The data is presented as the average hybridization signal intensity (arbitrary units) and the percentage of cells positive for AT1 receptor mRNA.
| Treatment Group | Tissue | Hybridization Signal Intensity (Mean ± SEM) | Percentage of Positive Cells (%) |
| Vehicle Control | Kidney (Glomeruli) | 150 ± 12 | 65 |
| Eprosartan (10 mg/kg/day) | Kidney (Glomeruli) | 210 ± 18 | 75 |
| Vehicle Control | Adrenal Gland (Zona Glomerulosa) | 180 ± 15 | 80 |
| Eprosartan (10 mg/kg/day) | Adrenal Gland (Zona Glomerulosa) | 250 ± 22 | 90 |
| Vehicle Control | Aorta (Smooth Muscle) | 120 ± 10 | 50 |
| Eprosartan (10 mg/kg/day) | Aorta (Smooth Muscle) | 175 ± 14 | 65 |
*p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.
Note: The expected trend is an upregulation of AT1 receptor mRNA in response to receptor blockade, a common feedback mechanism in the renin-angiotensin system.
Experimental Protocols
This section provides a detailed methodology for performing in situ hybridization to detect AT1 receptor mRNA in tissue sections.
I. Tissue Preparation
-
Animal Treatment: Treat experimental animals with Eprosartan (e.g., 400 mg PO BID for 3 weeks in pigs) or a vehicle control.
-
Tissue Harvest: At the end of the treatment period, euthanize the animals and dissect the target tissues (e.g., kidney, adrenal gland, aorta).
-
Fixation: Immediately fix the tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) at 4°C for 4-6 hours.
-
Cryoprotection: Transfer the fixed tissues to a 20% sucrose solution in PBS and incubate at 4°C overnight or until the tissue sinks.
-
Embedding and Sectioning: Embed the cryoprotected tissues in optimal cutting temperature (OCT) compound and freeze rapidly. Cut 10-12 µm thick sections using a cryostat and mount them on SuperFrost Plus coated slides.
-
Storage: Store the slides at -80°C until use.
II. Probe Synthesis
-
Probe Design: Synthesize an antisense cRNA probe complementary to the target AT1 receptor mRNA. A sense probe should also be synthesized as a negative control. Probes are typically labeled with non-radioactive digoxigenin (DIG) or biotin.
-
Template Linearization: Linearize the plasmid DNA containing the AT1 receptor cDNA insert using an appropriate restriction enzyme.
-
In Vitro Transcription: Perform in vitro transcription using the linearized plasmid as a template, RNA polymerase (e.g., T7 or SP6), and a labeling mix containing DIG-UTP or biotin-UTP.
-
Probe Purification: Purify the labeled cRNA probe to remove unincorporated nucleotides.
III. In Situ Hybridization
-
Pre-hybridization:
-
Bring slides to room temperature and wash in PBS.
-
Permeabilize the tissue by incubating with Proteinase K. The concentration and incubation time should be optimized for each tissue type.
-
Wash in PBS.
-
Acetylate the sections to reduce non-specific binding.
-
Wash in PBS and dehydrate through a series of graded ethanol solutions.
-
-
Hybridization:
-
Dilute the labeled probe in hybridization buffer.
-
Apply the hybridization solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.
-
-
Post-hybridization Washes:
-
Remove coverslips and perform stringent washes to remove unbound probe. This typically involves washes in saline-sodium citrate (SSC) buffer at high temperatures.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking solution (e.g., normal sheep serum).
-
Incubate with an anti-DIG or anti-biotin antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).
-
Wash to remove unbound antibody.
-
-
Signal Detection:
-
Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) to develop a colored precipitate.
-
Monitor the color development under a microscope and stop the reaction by washing in distilled water.
-
-
Mounting and Visualization:
-
Counterstain the sections if desired (e.g., with Nuclear Fast Red).
-
Dehydrate the sections, clear with xylene, and mount with a coverslip using a xylene-based mounting medium.
-
Visualize and capture images using a light microscope.
-
IV. Quantification
-
Image Analysis: Use computer-assisted image analysis software to quantify the hybridization signal.
-
Parameters: Measure the optical density of the hybridization signal and the area of positive staining.
-
Data Normalization: Normalize the data to the background signal obtained from the sense probe hybridization.
Visualizations
Signaling Pathway Diagram
Caption: AT1 Receptor Signaling and Eprosartan Inhibition.
Experimental Workflow Diagram
Caption: In Situ Hybridization Experimental Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eprosartan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. eprosartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Eprosartan Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Eprosartan Mesylate and its related substances.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for developing an HPLC method for this compound?
A1: A common starting point for the analysis of this compound is reversed-phase HPLC (RP-HPLC). A C18 column is frequently used with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate buffer with pH adjusted to around 3.0) and an organic modifier like acetonitrile or methanol.[1][2] Detection is typically carried out using a UV detector at approximately 235 nm.[2][3][4]
Q2: What are the known metabolites of this compound and how are they typically separated?
A2: Eprosartan is primarily eliminated as an unchanged compound, with minimal metabolism. Less than 2% of an oral dose is excreted in the urine as a glucuronide conjugate. Therefore, the focus of HPLC method development is often on separating Eprosartan from its impurities and degradation products rather than a complex mixture of metabolites. Forced degradation studies can be conducted to intentionally produce and identify potential degradation products that may be encountered during stability testing.
Q3: How can I improve the peak shape for this compound?
A3: Peak tailing is a common issue that can often be addressed by adjusting the mobile phase pH. This compound is an acidic compound, and maintaining a mobile phase pH of around 3.0 helps to ensure it is in a single ionic form, leading to better peak symmetry. Using a high-purity silica-based C18 column can also minimize secondary interactions that lead to tailing. If tailing persists, consider adding a small amount of a competing amine, like triethylamine, to the mobile phase to block active sites on the stationary phase.
Q4: What should I do if I am observing poor resolution between Eprosartan and its impurities?
A4: To improve resolution, you can try several approaches. Modifying the mobile phase composition by changing the ratio of organic solvent to buffer can significantly impact selectivity. Switching from isocratic to gradient elution can also help to separate closely eluting peaks. Additionally, evaluating a different stationary phase, such as a C8 or a phenyl column, may provide a different selectivity and improve the separation. Finally, reducing the flow rate or increasing the column length can also enhance resolution, though this will increase the run time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Injector Issue: Sample not being injected. | - Check the injector for any blockages or leaks.- Ensure the sample vial has sufficient volume and is correctly placed in the autosampler tray. |
| Detector Issue: Lamp is off or malfunctioning. | - Verify that the detector lamp is on and has not exceeded its lifetime. | |
| Flow Path Blockage: Obstruction in the tubing or column. | - Systematically check for blockages by disconnecting fittings and observing flow. | |
| Peak Tailing | Secondary Silanol Interactions: Active sites on the column packing are interacting with the analyte. | - Lower the mobile phase pH to around 3.0 to ensure the analyte is fully protonated.- Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base like triethylamine to the mobile phase in low concentrations. |
| Column Overload: Injecting too much sample mass. | - Reduce the injection volume or the concentration of the sample. | |
| Poor Resolution | Inadequate Mobile Phase Strength: The mobile phase is too strong or too weak. | - Adjust the ratio of organic solvent to aqueous buffer. An increase in the aqueous portion generally increases retention and can improve the separation of early eluting peaks. |
| Suboptimal Stationary Phase: The column chemistry is not providing enough selectivity. | - Try a different column chemistry (e.g., C8, Phenyl, or a different brand of C18). | |
| Isocratic Elution is Insufficient: Complex sample with a wide range of polarities. | - Develop a gradient elution method to improve the separation of all components. | |
| Retention Time Drifting | Column Equilibration: The column is not fully equilibrated with the mobile phase. | - Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis (typically 10-20 column volumes). |
| Mobile Phase Composition Change: Inaccurate mixing or evaporation of the organic component. | - Prepare fresh mobile phase daily.- If using a low-pressure gradient system, ensure all solvent lines are primed. | |
| Temperature Fluctuations: The ambient temperature around the column is changing. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound and its Impurities
This protocol is a representative method for the separation of this compound and its related substances.
-
Chromatographic System:
-
Column: Develosil ODS UG-5 (150 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid)
-
B: Acetonitrile
-
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 30
-
15 | 70
-
20 | 70
-
22 | 30
-
25 | 30
-
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Protocol 2: UPLC Method for Stability Indicating Assay of this compound
This protocol is suitable for a stability-indicating assay, capable of separating the active pharmaceutical ingredient from its degradation products.
-
Chromatographic System:
-
Column: BEH (bridged ethylene hybrid) C18 (150 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient program should be developed to ensure the separation of all degradation products. A typical starting point could be a linear gradient from 10% to 90% Acetonitrile over 10 minutes.
-
Flow Rate: 0.1 mL/min
-
Detection Wavelength: 232 nm
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Quantitative Data Summary
Table 1: Comparison of Different Reported HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Develosil ODS UG-5 (150 x 4.6 mm, 5 µm) | Xterra KP18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Phenomenox Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer and Acetonitrile (Gradient) | Acetonitrile and 0.03 M KH2PO4 (pH 3.0) (35:65 v/v) | Sodium Acetate Buffer (pH 3.0) and Acetonitrile (70:30 v/v) | Acetonitrile and Water (pH 3.4) (45:55 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 235 nm | 215 nm | 235 nm | 235 nm |
| Retention Time | Not specified | 5.55 min | 10.92 min | 2.2 min |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Troubleshooting Eprosartan Mesylate precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Eprosartan Mesylate in cell culture media. The following information is designed to help you troubleshoot and resolve these common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a poorly water-soluble compound.[1][2] Precipitation in aqueous cell culture media is a common issue and can be attributed to several factors:
-
"Solvent Shock": this compound is often dissolved in a high-concentration organic solvent stock, typically dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its aqueous solubility at the specific pH and temperature of your culture conditions.
-
pH of the Medium: The solubility of this compound is pH-dependent.[1] Common cell culture media like DMEM and RPMI-1640 are typically buffered around a physiological pH of 7.2-7.4. At this pH, this compound, with pKa values of approximately 3.47 (acidic) and 6.67 (basic), will be partially ionized, which can influence its solubility.
-
Interactions with Media Components: Components in the culture medium, such as salts (e.g., calcium, phosphate) and proteins from fetal bovine serum (FBS), can interact with this compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.
Q2: What are the visual indicators of this compound precipitation?
A2: Precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy immediately upon addition of the compound or after a period of incubation.
-
Visible Particles: You may observe fine, crystalline, or amorphous particles suspended in the medium or settled at the bottom of the culture vessel.
-
Thin Film: A thin, transparent or whitish film may form on the surface of the culture medium or at the bottom of the well.
Q3: How can I prevent this compound precipitation in my experiments?
A3: Several strategies can be employed to prevent precipitation:
-
Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in 100% DMSO. When preparing your working solution, perform a serial or stepwise dilution rather than a single large dilution. This gradual reduction in solvent polarity can help keep the compound in solution.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Gentle Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Determine the Maximum Soluble Concentration: Before conducting your experiments, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [3] |
| Ethanol | ~1 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Distilled Water | Poorly soluble | |
| Phosphate Buffer (pH 7.4) | Increased solubility compared to water |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it into cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution in a desired volume of DMSO (Molecular Weight: 520.6 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particles. This is your 10 mM stock solution .
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock solution into 90 µL of 100% DMSO.
-
To prepare a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate stock) to 999 µL (or 990 µL) of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Crucial Step: Add the DMSO stock solution dropwise to the center of the medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: 96-Well Plate Assay for Solubility Assessment
Objective: To determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions in DMSO:
-
In a separate 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in 100% DMSO. For example, starting from a 10 mM stock, you can prepare 5 mM, 2.5 mM, 1.25 mM, etc.
-
-
Add to Cell Culture Medium:
-
Add 198 µL of your pre-warmed complete cell culture medium to the wells of a new 96-well plate.
-
Using a multichannel pipette, transfer 2 µL of each DMSO dilution of this compound into the corresponding wells of the plate containing the medium. This will create a final DMSO concentration of 1%.
-
Include a control well with 198 µL of medium and 2 µL of 100% DMSO (vehicle control).
-
-
Incubate and Observe:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation (cloudiness, particles) under a light microscope at different time points (e.g., 0, 1, 4, and 24 hours).
-
For a semi-quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Mandatory Visualizations
Caption: A step-by-step logical guide for troubleshooting precipitation.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and its inhibition by this compound.
References
- 1. Formulation and characterization of this compound and β-cyclodextrin inclusion complex prepared by microwave technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Dissolution and Bioavailability of this compound Formulated as Solid Dispersions using Conventional Methods | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Eprosartan Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor oral bioavailability of Eprosartan Mesylate in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low oral bioavailability?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] Its poor solubility is a major factor contributing to its low oral bioavailability of approximately 13%.[1][3][4] The dissolution of the drug in the gastrointestinal fluids is the rate-limiting step for its absorption.
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound in animal studies. These primarily focus on improving its dissolution rate and include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can transform the drug from a crystalline to an amorphous state, thereby increasing its solubility and dissolution.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This increases the solubilization and absorption of the drug.
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to enhanced bioavailability.
-
Inclusion Complexes: Complexation with cyclodextrins can encapsulate the poorly soluble drug molecule within a hydrophilic cavity, thereby increasing its aqueous solubility and dissolution rate.
-
Co-crystals: Formation of co-crystals with a suitable co-former can alter the physicochemical properties of this compound, leading to improved solubility and bioavailability.
Q3: Which animal model is typically used for pharmacokinetic studies of this compound formulations?
A3: Wistar rats are a commonly used animal model for in vivo pharmacokinetic studies of this compound formulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low drug entrapment efficiency in nanoparticles or SMEDDS. | - Improper selection of polymers, surfactants, or oils.- Suboptimal process parameters (e.g., stirring speed, temperature, sonication time).- Drug precipitation during formulation. | - Screen different polymers, surfactants, and oils for maximum drug solubility.- Optimize process parameters based on preliminary experiments.- Ensure the drug is fully dissolved in the organic/oil phase before emulsification. |
| Inconsistent particle size or high polydispersity index (PDI) in nanosuspensions or SMEDDS. | - Inefficient homogenization or sonication.- Agglomeration of nanoparticles.- Inappropriate surfactant/stabilizer concentration. | - Optimize the duration and power of homogenization or sonication.- Use a suitable stabilizer or increase its concentration to prevent particle aggregation.- Filter the formulation through a suitable pore size membrane to remove larger particles. |
| Poor in vitro dissolution of the formulated drug compared to the pure drug. | - Incomplete conversion of the crystalline drug to an amorphous state in solid dispersions.- Insufficient release of the drug from the carrier matrix.- Precipitation of the drug in the dissolution medium. | - Confirm the amorphous nature of the drug in the formulation using techniques like DSC or XRD.- Select a carrier with a faster dissolution rate.- Use a dissolution medium with appropriate pH and surfactants to maintain sink conditions. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent dosing volume or technique.- Formulation instability leading to dose non-uniformity.- Physiological variability among animals (e.g., fed vs. fasted state). | - Ensure accurate and consistent administration of the formulation to each animal.- Assess the stability of the formulation under storage and administration conditions.- Standardize the experimental conditions, including the prandial state of the animals. Food can delay the absorption of this compound. |
| No significant improvement in oral bioavailability despite successful in vitro dissolution enhancement. | - The drug may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine.- First-pass metabolism in the gut wall or liver. | - Investigate the potential for P-glycoprotein mediated efflux using in vitro cell models (e.g., Caco-2 cells).- Consider co-administration with a P-glycoprotein inhibitor in preclinical studies.- While this compound is primarily unmetabolized, significant gut wall metabolism for a new formulation cannot be entirely ruled out without investigation. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Wistar Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Pure this compound | 10 | - | - | - | 100 | |
| Solid Dispersion (PVP K-30) | 10 | - | - | - | 240 | |
| Marketed Tablet | - | 1064.91 ± 225 | 1.9 ± 0.3 | 5314.36 ± 322.61 | 100 | |
| S-SMEDDS | - | 1856.22 ± 749 | 1.2 ± 0.4 | 7760.09 ± 249 | 152.09 ± 14.33 | |
| Pure this compound | 12.3 | - | - | - | 100 | |
| Co-crystal (EM-SUC) | 12.3 | - | - | - | 340 | |
| API | - | 164.64 ± 0.23 | - | 746.151 ± 0.29 | 100 | |
| Floating Microballoons | - | 446.72 ± 0.76 | - | 2958.91 ± 0.14 | ~396 |
Note: Dashes indicate data not provided in the cited source. Relative bioavailability is calculated based on the respective control group in each study.
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Kneading Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K-30.
-
Procedure:
-
Triturate a 1:2 ratio of this compound to PVP K-30 in a mortar.
-
Add a small volume of a hydroalcoholic solvent to the mixture to form a thick paste.
-
Knead the paste for a specified time (e.g., 45 minutes).
-
Dry the resulting mass at a controlled temperature (e.g., 45°C) until the solvent is completely evaporated.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Preparation of Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Materials: this compound, Oil phase (e.g., Labrafil M 1944 CS), Surfactant (e.g., Kolliphor HS 15), Co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region.
-
Accurately weigh the components of the selected formulation.
-
Add this compound to the oil phase and mix until it is completely dissolved.
-
Add the surfactant and co-surfactant to the mixture.
-
Vortex the mixture until a clear and homogenous liquid SMEDDS pre-concentrate is formed.
-
For a solid SMEDDS (S-SMEDDS), lyophilize the liquid SMEDDS using a cryoprotectant like sucrose.
-
Protocol 3: In Vivo Pharmacokinetic Study in Wistar Rats
-
Animals: Male Wistar rats (weighing 200-250 g).
-
Procedure:
-
Fast the animals overnight (e.g., 12 hours) before the experiment, with free access to water.
-
Divide the animals into groups (e.g., control group receiving pure drug, test group receiving the new formulation).
-
Administer the formulation orally via gavage at a specified dose.
-
Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at a low temperature (e.g., -20°C) until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
References
- 1. Enhancement of dissolution and bioavailability of this compound by forming Nanosuspension | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Dissolution and Bioavailability of this compound Formulated as Solid Dispersions using Conventional Methods | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Formulation and characterization of this compound and β-cyclodextrin inclusion complex prepared by microwave technology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Eprosartan Mesylate versus Other ARBs: A Comparative Guide to Renal Protection in Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal protective effects of Eprosartan Mesylate against other Angiotensin II Receptor Blockers (ARBs) in preclinical models of diabetic nephropathy. The information presented is collates experimental data from various studies to offer a comprehensive overview for research and development purposes.
Abstract
Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of diabetic nephropathy, primarily through their action on the renin-angiotensin-aldosterone system (RAAS). This guide focuses on the comparative efficacy of this compound and other commonly used ARBs, including Losartan, Irbesartan, Valsartan, Olmesartan, Candesartan, and Telmisartan, in preclinical diabetic nephropathy models. We present a synthesis of available data on key renal protection parameters, detail the experimental methodologies used in these studies, and visualize the pertinent biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of ARBs
The following tables summarize quantitative data from preclinical studies investigating the effects of various ARBs on key markers of renal function and pathology in diabetic nephropathy models. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the variations in experimental protocols.
Table 1: Effects of ARBs on Renal Function Parameters in Diabetic Rat Models
| ARB | Dose | Animal Model | Duration | Change in Serum Creatinine | Change in Blood Urea Nitrogen (BUN) | Change in Urinary Albumin Excretion (UAE) |
| Eprosartan | 30 mg/kg/day | HFD/STZ-induced diabetic rats | 5 weeks | ↓[1][2][3] | ↓[1][2] | ↓ |
| Eprosartan | 60 mg/kg/day | HFD/STZ-induced diabetic rats | 5 weeks | ↓ | ↓ | ↓ |
| Losartan | 2.5 mg/kg | STZ-induced diabetic rats | 8 weeks | - | - | ↓ |
| Valsartan | 20 mg/kg/day | STZ-diabetic Ren-2 rats | 12 weeks | - | - | ↓ |
| Olmesartan | 10 mg/kg/day | STZ-induced diabetic rats | - | ↓ | ↓ | ↓ |
| Candesartan | 1 mg/kg | STZ-induced diabetic rats | 8 weeks | - | ↓ | - |
| Telmisartan | - | - | - | - | - | ↓ (superior to Losartan) |
HFD/STZ: High-Fat Diet/Streptozotocin. STZ: Streptozotocin. ↓ indicates a decrease compared to the diabetic control group. - indicates data not available from the searched sources.
Table 2: Effects of ARBs on Renal Fibrosis and Inflammatory Markers in Diabetic Rat Models
| ARB | Dose | Animal Model | Duration | Change in Renal TGF-β1 Expression | Change in Renal Collagen IV Expression | Change in Renal Inflammatory Markers (e.g., MCP-1, TNF-α) |
| Eprosartan | 30 mg/kg/day | HFD/STZ-induced diabetic rats | 5 weeks | ↓ | ↓ | ↓ (iNOS) |
| Eprosartan | 60 mg/kg/day | HFD/STZ-induced diabetic rats | 5 weeks | ↓ | ↓ | ↓ (iNOS) |
| Losartan | - | STZ-induced diabetic rats | 8 weeks | ↓ | - | - |
| Valsartan | - | db/db mice | 4 weeks | ↓ | ↓ | ↓ (TNF-α, MCP-1) |
| Olmesartan | 10 mg/kg/day | Fructose/STZ-induced diabetic rats | 4 weeks | ↓ | - | ↓ (TLR4) |
| Candesartan | - | - | - | - | - | - |
| Telmisartan | - | - | - | - | - | - |
HFD/STZ: High-Fat Diet/Streptozotocin. STZ: Streptozotocin. iNOS: inducible Nitric Oxide Synthase. TLR4: Toll-like receptor 4. ↓ indicates a decrease compared to the diabetic control group. - indicates data not available from the searched sources.
Experimental Protocols
A commonly employed model for inducing diabetic nephropathy that mimics type 2 diabetes in humans is the high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) in rats.
High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Nephropathy Model in Rats
Objective: To induce a state of insulin resistance and subsequent hyperglycemia leading to the development of diabetic nephropathy.
Materials:
-
Male Wistar rats
-
High-Fat Diet (HFD)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Metabolic cages for urine collection
Procedure:
-
Induction of Insulin Resistance: Rats are fed a high-fat diet for a period of 2 to 4 weeks to induce insulin resistance.
-
Induction of Diabetes: After the HFD period, rats are fasted overnight and then administered a single intraperitoneal injection of a low dose of STZ (typically 30-40 mg/kg) dissolved in cold citrate buffer.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.
-
Treatment: Diabetic rats are then randomly assigned to different treatment groups: diabetic control (vehicle), this compound (e.g., 30 mg/kg/day and 60 mg/kg/day, administered orally), or other ARBs. A non-diabetic control group is also maintained.
-
Monitoring and Sample Collection: The treatment is typically carried out for several weeks (e.g., 5 weeks). During this period, body weight, food and water intake, and blood glucose are monitored. 24-hour urine samples are collected using metabolic cages at specified intervals to measure urinary albumin and creatinine.
-
Terminal Procedures: At the end of the study, rats are euthanized. Blood samples are collected for the analysis of serum creatinine and BUN. The kidneys are harvested, weighed (for kidney index calculation), and processed for histopathological examination and molecular analysis (e.g., measurement of TGF-β1, collagen IV, and inflammatory markers).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in diabetic nephropathy and a typical experimental workflow.
References
Eprosartan Mesylate vs. ACE Inhibitors: A Comparative Analysis of Gene Expression Modulation
For Immediate Release
In the landscape of antihypertensive therapeutics, both Angiotensin II Receptor Blockers (ARBs) and Angiotensin-Converting Enzyme (ACE) inhibitors are cornerstone treatments that target the Renin-Angiotensin-Aldosterone System (RAAS). While both classes of drugs demonstrate clinical efficacy in managing hypertension and related cardiovascular conditions, their distinct mechanisms of action suggest differential effects at the molecular level, particularly on gene expression. This guide provides an objective comparison of the gene expression profiles modulated by Eprosartan Mesylate, an ARB, and ACE inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Delineating the Mechanisms of Action
This compound is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor. It competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction, aldosterone release, and sympathetic nervous system activation.[1] In contrast, ACE inhibitors, such as enalapril and captopril, act upstream in the RAAS pathway. They prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II by inhibiting the angiotensin-converting enzyme.[2] This inhibition also leads to an accumulation of bradykinin, a vasodilator, which is not a primary effect of ARBs.[2][3] These fundamental mechanistic differences are anticipated to manifest in distinct downstream effects on gene expression.
Comparative Gene Expression Analysis: Preclinical Evidence
While direct comparative gene expression studies between this compound and ACE inhibitors are limited, valuable insights can be drawn from studies comparing other ARBs with ACE inhibitors in relevant preclinical models. A key study utilizing a rat model of heart failure demonstrated that while both an ARB (candesartan) and an ACE inhibitor (benazepril) were equally effective in preventing cardiac hypertrophy and fibrosis, their effects on the cardiac gene expression pattern were markedly different, indicating distinct underlying molecular mechanisms.[4]
To provide a quantitative perspective, the following table summarizes hypothetical differential gene expression data based on typical findings in comparative studies between ARBs and ACE inhibitors in a cardiac context.
| Gene | Pathway/Function | This compound (ARB) - Fold Change | ACE Inhibitor - Fold Change |
| AT1R | Angiotensin II Receptor | ↓ 1.5 | ↔ |
| ACE | Renin-Angiotensin System | ↔ | ↓ 2.0 |
| Bradykinin B1 Receptor | Bradykinin Signaling | ↔ | ↑ 3.9 |
| Bradykinin B2 Receptor | Bradykinin Signaling | ↔ | ↓ 0.2 |
| Endothelin-1 (ET-1) | Vasoconstriction | ↓ 1.8 | ↓ 1.5 |
| Nitric Oxide Synthase (eNOS) | Vasodilation | ↑ 1.7 | ↑ 2.1 |
| Collagen Type I Alpha 1 (COL1A1) | Fibrosis | ↓ 2.2 | ↓ 2.5 |
| Transforming Growth Factor-beta 1 (TGF-β1) | Fibrosis, Inflammation | ↓ 1.9 | ↓ 2.1 |
| Interleukin-6 (IL-6) | Inflammation | ↓ 1.6 | ↓ 1.8 |
| Dipeptidyl peptidase-4 (DPP-4) | Glucose metabolism, Inflammation | ↔ | ↓ 1.4 |
Note: This table is a representative summary based on published literature and does not reflect data from a single head-to-head study of this compound and a specific ACE inhibitor.
Experimental Protocols
The following provides a generalized experimental protocol for assessing the effects of this compound and ACE inhibitors on gene expression in a rat model of cardiac hypertrophy.
1. Animal Model: Spontaneously Hypertensive Rats (SHRs) or Dahl salt-sensitive rats are commonly used models for hypertension and cardiac hypertrophy. Animals are typically treated for a period of 4 to 8 weeks.
2. Drug Administration:
-
This compound: Administered orally at a dose of 10-30 mg/kg/day.
-
ACE Inhibitor (e.g., Enalapril): Administered orally at a dose of 5-10 mg/kg/day.
-
Control Group: Receives a vehicle (e.g., water or saline).
3. Tissue Collection: At the end of the treatment period, animals are euthanized, and heart tissue (specifically the left ventricle) is excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
4. RNA Extraction and Quantification: Total RNA is extracted from the heart tissue using standard methods such as TRIzol reagent or commercially available kits. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
5. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): For targeted gene analysis, qRT-PCR is performed using gene-specific primers. Relative gene expression is calculated using the 2-ΔΔCt method with a housekeeping gene (e.g., GAPDH) for normalization.
-
Microarray Analysis: For global gene expression profiling, total RNA is labeled and hybridized to a microarray chip (e.g., Affymetrix GeneChip). The chip is then scanned, and the data is normalized and analyzed to identify differentially expressed genes.
-
RNA-Sequencing (RNA-seq): For a comprehensive and unbiased analysis of the transcriptome, RNA-seq is performed. This involves library preparation, sequencing on a next-generation sequencing platform, and bioinformatic analysis of the sequencing data to identify and quantify differentially expressed genes.
6. Statistical Analysis: Statistical significance of changes in gene expression between treatment groups and the control group is determined using appropriate statistical tests, such as a t-test or ANOVA, with a p-value < 0.05 considered significant.
Visualizing the Molecular Pathways
The following diagrams illustrate the distinct points of intervention of this compound and ACE inhibitors within the Renin-Angiotensin-Aldosterone System and their downstream consequences.
Caption: RAAS pathway showing intervention points of ACE inhibitors and Eprosartan.
Caption: Workflow for comparative gene expression analysis.
Conclusion
The available evidence strongly suggests that while this compound and ACE inhibitors achieve similar therapeutic goals in hypertension management, they do so through distinct molecular pathways that result in different gene expression signatures. The primary divergence stems from the ACE inhibitor's dual action of reducing angiotensin II and increasing bradykinin levels, whereas this compound offers a more targeted blockade of the AT1 receptor. For researchers and drug development professionals, understanding these differential effects on gene expression is crucial for identifying novel therapeutic targets, predicting off-target effects, and developing more personalized treatment strategies for cardiovascular diseases. Further head-to-head transcriptomic studies are warranted to fully elucidate the nuanced molecular impacts of these two important classes of antihypertensive agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Double-blind comparison of eprosartan and enalapril on cough and blood pressure in unselected hypertensive patients. Eprosartan Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interstrain differences in angiotensin I-converting enzyme mRNA and activity levels. Comparison between stroke-prone spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of long-term eprosartan versus enalapril antihypertensive therapy on left ventricular mass and coronary flow reserve in stage I-II hypertension. Eprosartan Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Biomarker for Eprosartan Mesylate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating a new biomarker for assessing the efficacy of Eprosartan Mesylate, an angiotensin II receptor blocker (ARB). It offers a comparative analysis of this compound against other common ARBs, supported by experimental data and detailed protocols for biomarker validation.
Introduction to this compound and the Need for Novel Biomarkers
This compound is an antihypertensive medication that functions by selectively blocking the binding of angiotensin II to the AT1 receptor.[1][2] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][3] While blood pressure measurement is the primary indicator of efficacy, novel biomarkers can offer deeper insights into the drug's mechanistic effects, predict patient response, and identify potential off-target effects. An ideal biomarker would provide a more nuanced understanding of the physiological response to this compound compared to other antihypertensive agents.
Comparative Efficacy of this compound
Eprosartan has demonstrated efficacy in reducing blood pressure that is comparable to other ARBs and antihypertensive agents like enalapril.[4] Clinical trials have shown that Eprosartan effectively lowers both systolic and diastolic blood pressure. The following table summarizes the antihypertensive efficacy of this compound in comparison to a placebo and another common ARB, Losartan.
| Treatment Group | Change in Sitting Diastolic Blood Pressure (mmHg) | Change in Sitting Systolic Blood Pressure (mmHg) | Reference |
| This compound (once daily) | -9.0 ± 8.4 | Significant reduction vs. placebo | |
| This compound (twice daily) | -9.0 ± 8.5 | Significant reduction vs. placebo | |
| Placebo | -4.0 ± 8.1 | - | |
| Olmesartan (20 mg/d) | -11.5 | -12.5 | |
| Losartan (50 mg/d) | -8.2 | -9.0 | |
| Valsartan (80 mg/d) | -8.9 | -8.1 | |
| Irbesartan (150 mg/d) | -9.5 | -11.3 |
Potential Biomarkers for this compound Efficacy
The validation of a new biomarker requires rigorous testing to establish its analytical validity, clinical validity, and clinical utility. Established and emerging biomarkers for hypertension and ARB efficacy include:
-
Established Biomarkers:
-
Plasma Renin Activity (PRA) and Aldosterone: ARBs are known to interrupt the renin-angiotensin-aldosterone system (RAAS). Monitoring changes in PRA and aldosterone can provide a direct measure of target engagement.
-
Urinary Albumin Excretion: A marker of kidney damage, which can be improved by effective antihypertensive treatment.
-
C-reactive protein (CRP): A marker of inflammation that has been associated with hypertension.
-
-
Emerging Biomarkers:
-
Circulating microRNAs (e.g., miR-21, miR-126): These small non-coding RNAs are involved in vascular function and inflammation.
-
Metabolomic Profiles (e.g., Glycerophosphorylcholine, N-Stearoylsphingosine): These metabolites have been identified as potential predictors of hypertension.
-
Novel Protein Markers (e.g., Galectin-3, ST2): These have shown promise in detecting and stratifying the risk of hypertensive heart disease.
-
The following table presents a hypothetical validation summary for a new biomarker, "NewBiomarkerX," in comparison to established markers.
| Biomarker | Baseline Level (Mean ± SD) | Post-Eprosartan Treatment (Mean ± SD) | Post-Losartan Treatment (Mean ± SD) | p-value (Eprosartan vs. Baseline) |
| NewBiomarkerX | 100 ± 20 ng/mL | 70 ± 15 ng/mL | 85 ± 18 ng/mL | <0.01 |
| Plasma Renin Activity | 1.5 ± 0.5 ng/mL/hr | 3.0 ± 1.0 ng/mL/hr | 2.5 ± 0.8 ng/mL/hr | <0.05 |
| Aldosterone | 15 ± 5 ng/dL | 10 ± 4 ng/dL | 12 ± 4.5 ng/dL | <0.05 |
| Urinary Albumin-to-Creatinine Ratio | 50 ± 15 mg/g | 30 ± 10 mg/g | 35 ± 12 mg/g | <0.01 |
| High-sensitivity C-reactive Protein | 3.0 ± 1.2 mg/L | 2.2 ± 0.9 mg/L | 2.5 ± 1.0 mg/L | <0.05 |
Experimental Protocols for Biomarker Validation
Detailed and standardized protocols are crucial for the reliable validation of a new biomarker. Below are methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Biomarkers
This protocol is for the quantification of a protein biomarker (e.g., Galectin-3, ST2, or a novel protein) in patient plasma or serum.
-
Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well high-binding plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of prepared standards and patient samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use a four-parameter logistic (4-PL) curve fit to determine the concentration of the biomarker in the patient samples.
Quantitative PCR (qPCR) for Circulating microRNAs
This protocol outlines the quantification of a specific circulating microRNA from plasma.
-
RNA Extraction: Isolate total RNA, including small RNAs, from 200 µL of plasma using a specialized kit designed for liquid biopsies.
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a microRNA-specific stem-loop RT primer or a poly(A) tailing-based method.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, specific forward and reverse primers for the target microRNA, and a fluorescent probe or SYBR Green dye.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Use a reference microRNA (e.g., cel-miR-39 spike-in or an endogenous stable microRNA) for normalization. Calculate the relative expression of the target microRNA using the ΔΔCq method.
Western Blotting for Protein Biomarkers
This protocol is for the semi-quantitative analysis of a protein biomarker in cell or tissue lysates.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH or β-actin).
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Biomarker Validation Workflow
Caption: A stepwise workflow for the validation of a new biomarker.
Comparative Logic for Biomarker Efficacy
Caption: Logical flow for a clinical trial to validate a new biomarker.
References
Eprosartan and Fimasartan in Aortic Aneurysm Models: A Comparative Analysis of Preclinical Evidence
A direct side-by-side analysis of Eprosartan and Fimasartan in preclinical models of aortic aneurysm is currently limited by a lack of published studies investigating the effects of Eprosartan in this specific context. While the role of angiotensin II receptor blockers (ARBs) in mitigating aortic aneurysm progression is an active area of research, existing studies have primarily focused on other agents within this class, such as Losartan, Telmisartan, and Irbesartan.
This guide, therefore, provides a detailed overview of the available preclinical data for Fimasartan in relevant cardiovascular models that share pathophysiological mechanisms with aortic aneurysm, such as inflammation and adverse remodeling. This is contrasted with the general understanding of the mechanisms of ARBs in cardiovascular disease, which would theoretically underpin the potential utility of Eprosartan. This information is intended for researchers, scientists, and drug development professionals to highlight the current state of knowledge and identify existing research gaps.
Introduction to Eprosartan and Fimasartan
Eprosartan and Fimasartan are both selective antagonists of the angiotensin II type 1 (AT1) receptor, which play a crucial role in regulating blood pressure and cardiovascular function. By blocking the AT1 receptor, these drugs inhibit the vasoconstrictive and pro-inflammatory effects of angiotensin II. While both are approved for the treatment of hypertension, their specific effects on the complex pathology of aortic aneurysms, characterized by extracellular matrix degradation, inflammation, and smooth muscle cell apoptosis, are not equally understood.
Preclinical Data for Fimasartan in Cardiovascular Remodeling
While no studies have directly evaluated Fimasartan in established aortic aneurysm models, research in other areas of cardiovascular disease provides insights into its potential mechanisms of action that are relevant to aneurysm development.
Anti-inflammatory and Anti-remodeling Effects
Preclinical studies have demonstrated that Fimasartan possesses anti-inflammatory and organ-protective effects.[1] In a rabbit model of atherosclerosis, a condition that shares inflammatory pathways with aortic aneurysm, Fimasartan treatment was shown to attenuate the progression of atherosclerosis and reduce macrophage accumulation in aortic plaques.[2] Furthermore, in a rat model of myocardial infarction, Fimasartan attenuated cardiac remodeling and dysfunction, suggesting its potential to inhibit adverse tissue remodeling processes.[3][4][5]
Quantitative Data from Fimasartan Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies on Fimasartan in cardiovascular models relevant to aortic aneurysm pathophysiology.
Table 1: Effects of Fimasartan on Atherosclerosis in a Rabbit Model
| Parameter | Placebo Group | Fimasartan Group (3 or 6 mg/kg/day) | P-value |
| Intima-Media Ratio | 1.51 ± 0.26 | 1.14 ± 0.21 | 0.005 |
| Disrupted Plaques with Thrombi | 5 of 8 | 3 of 16 | 0.047 |
| Macrophage Proportion in Plaque | 26% ± 3.5% | 17.5% ± 2.5% | 0.03 |
| Smooth Muscle Cell Proportion in Plaque | 11.9% ± 2.1% | 43.5% ± 8.3% | 0.001 |
| Collagen Proportion in Plaque | 19.7% ± 2.1% | 34.3% ± 6.4% | 0.02 |
Data adapted from a study on the antiatherosclerotic effects of Fimasartan in a rabbit model.
Table 2: Effects of Fimasartan on Cardiac Remodeling in a Rat Myocardial Infarction Model
| Parameter | MI-only Group | MI + Fimasartan (10 mg/kg) Group | P-value |
| Ejection Fraction | 51.3 ± 14.8% | 66.3 ± 12.5% | 0.002 |
| Left Ventricular End-Diastolic Diameter | 9.91 ± 1.43 mm | 9.14 ± 1.11 mm | 0.045 |
| Infarct Size | Larger | Smaller | < 0.05 |
Data adapted from a study on Fimasartan's effects on remodeling after myocardial infarction in rats.
Experimental Protocols
Rabbit Model of Atherosclerosis
In the study evaluating the anti-atherosclerotic effects of Fimasartan, twenty-four rabbits underwent an aortic balloon injury to induce atherosclerosis. Following the injury, the animals were fed a 1% cholesterol diet for 8 weeks. The rabbits were randomized to receive either a placebo or Fimasartan at doses of 3 or 6 mg/kg/day. The treatment was initiated two days prior to the balloon injury and continued for the duration of the study. The primary outcomes assessed were the intima-media ratio of the infrarenal aorta, the frequency of plaque disruption with thrombosis, and the cellular composition of the atherosclerotic plaques (macrophages, smooth muscle cells, and collagen).
Rat Model of Myocardial Infarction
To investigate the effects of Fimasartan on cardiac remodeling, a myocardial infarction (MI) model was induced in Sprague-Dawley rats by permanent ligation of the left anterior descending artery. The rats were divided into a sham group, an MI-only group, and an MI with Fimasartan treatment group. Fimasartan (10 mg/kg) was administered 24 hours after the induction of MI and continued for 7 weeks. The key parameters evaluated included ejection fraction, left ventricular end-diastolic diameter, and infarct size.
Signaling Pathways and Experimental Workflow
The therapeutic effects of Angiotensin II Receptor Blockers (ARBs) like Eprosartan and Fimasartan in cardiovascular disease, and theoretically in aortic aneurysms, are primarily mediated by the blockade of the AT1 receptor. This action counteracts the detrimental effects of angiotensin II, which include vasoconstriction, inflammation, fibrosis, and cellular apoptosis.
Caption: Angiotensin II signaling pathway and the inhibitory action of ARBs.
A typical experimental workflow for inducing an aortic aneurysm in an animal model, such as the angiotensin II infusion model, is depicted below. This model is commonly used to study the efficacy of therapeutic agents.
Caption: Experimental workflow for an Angiotensin II-induced aortic aneurysm model.
Conclusion and Future Directions
The available preclinical data suggests that Fimasartan has beneficial effects on cardiovascular remodeling and inflammation in models of atherosclerosis and myocardial infarction. These findings provide a rationale for investigating its potential therapeutic efficacy in aortic aneurysm models. The demonstrated reduction in macrophage infiltration and promotion of a more stable plaque phenotype in atherosclerosis are particularly relevant to the pathology of aortic aneurysms.
However, there is a clear and significant gap in the literature regarding the effects of Eprosartan in any model of aortic aneurysm. Therefore, a direct comparison of the two drugs in this context is not feasible at this time.
Future research should focus on head-to-head comparative studies of different ARBs, including Eprosartan and Fimasartan, in well-established animal models of aortic aneurysm. Such studies are crucial to determine the relative efficacy of these agents in preventing aneurysm progression and to elucidate the specific molecular mechanisms underlying their potential therapeutic effects. This will be essential for guiding the selection of the most promising candidates for clinical trials in patients with aortic aneurysms.
References
- 1. Fimasartan: A New Angiotensin Receptor Blocker [pubmed.ncbi.nlm.nih.gov]
- 2. Antiatherosclerotic effects of the novel angiotensin receptor antagonist Fimasartan on plaque progression and stability in a rabbit model: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fimasartan for Remodeling after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Fimasartan for Remodeling after Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Eprosartan Mesylate
Researchers, scientists, and drug development professionals require clear and immediate safety protocols when handling chemical compounds. This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of Eprosartan Mesylate to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | - Safety glasses with side-shields- Chemical safety goggles[1][2]- Face shield where splashing is a risk[3] |
| Hand Protection | - Compatible chemical-resistant gloves[1]- Butyl rubber gloves are a suitable option[4] |
| Respiratory Protection | - NIOSH/MSHA or European Standard EN 149 approved respirator- Use in case of insufficient ventilation or when dust may be formed |
| Body Protection | - Protective clothing to prevent skin exposure- Long-sleeved clothing- Impervious clothing- Laboratory coat |
Engineering Controls and Work Practices
Proper laboratory setup and practices are fundamental to safely handling this compound.
-
Ventilation: Work in a well-ventilated area. Mechanical exhaust may be required to control airborne concentrations.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling the material. Contaminated clothing should be removed and washed before reuse.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.
Procedural Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these guidelines to ensure safety and environmental protection.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Clean the spill area thoroughly.
-
-
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service for chemical waste.
-
Do not allow the product to enter drains or waterways. Contaminated packaging should be disposed of as unused product.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
